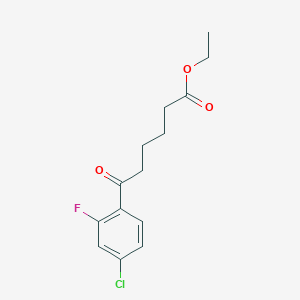

Ethyl 6-(4-chloro-2-fluorophenyl)-6-oxohexanoate

Description

Properties

IUPAC Name |

ethyl 6-(4-chloro-2-fluorophenyl)-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClFO3/c1-2-19-14(18)6-4-3-5-13(17)11-8-7-10(15)9-12(11)16/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIPWTTDVCADHBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=C(C=C(C=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Analysis of 4-Chloro-2-Fluorophenyl Hexanoate Derivatives

Abstract

Halogenated phenyl esters represent a privileged scaffold in medicinal chemistry and materials science, where the strategic incorporation of halogen atoms can profoundly modulate a molecule's physicochemical and biological properties.[1][2] This guide provides an in-depth examination of 4-chloro-2-fluorophenyl hexanoate and its derivatives. We explore the synthetic routes to this class of compounds, detail their key chemical and physical properties, and present a comprehensive guide to their characterization using modern spectroscopic and chromatographic techniques. The narrative emphasizes the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Protocols for synthesis and quality control are provided, alongside a discussion of the molecule's reactivity and potential in a pharmacological context.

Introduction: Significance of the 4-Chloro-2-Fluorophenyl Ester Scaffold

The 4-chloro-2-fluorophenyl hexanoate structure combines several features of high interest in molecular design. The phenyl ester linkage is a common motif in bioactive molecules. The presence of both chlorine and fluorine atoms on the aromatic ring offers a unique electronic and steric profile. Halogenation can enhance metabolic stability, improve membrane permeability, and introduce specific interactions with biological targets.[3][4] The hexanoate tail provides significant lipophilicity, which is a critical parameter for tuning the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.

Derivatives of this core structure have been investigated for a range of biological activities, including potential anticancer, antiangiogenic, and antioxidant effects.[5][6][7] Understanding the fundamental chemical properties, stability, and analytical profile of this scaffold is therefore essential for its effective utilization in research and development. This guide serves as a comprehensive technical resource for scientists working with or developing molecules based on this framework.

Synthesis and Purification

The most direct and common method for synthesizing 4-chloro-2-fluorophenyl hexanoate is through the esterification of 4-chloro-2-fluorophenol with a hexanoyl derivative. The choice of the acylating agent and catalyst is critical for optimizing reaction yield and purity.

Synthetic Strategy: Acylation of 4-Chloro-2-Fluorophenol

The reaction involves the formation of an ester bond between the phenolic hydroxyl group and the carbonyl carbon of a hexanoyl group. Using hexanoyl chloride is often preferred due to its higher reactivity compared to hexanoic acid. The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl byproduct and drive the reaction to completion.

Caption: General reaction scheme for the synthesis of 4-chloro-2-fluorophenyl hexanoate.

Detailed Experimental Protocol: Synthesis

This protocol describes a representative procedure on a laboratory scale.

Materials:

-

4-Chloro-2-fluorophenol (1.0 eq)

-

Hexanoyl chloride (1.1 eq)

-

Triethylamine (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloro-2-fluorophenol in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the acylation reaction.

-

Addition of Reagents: Slowly add triethylamine to the stirred solution, followed by the dropwise addition of hexanoyl chloride.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).[8]

-

Workup - Quenching: Once the starting material is consumed, quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel.

-

Workup - Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. The acid wash removes excess triethylamine, while the bicarbonate wash removes any unreacted hexanoyl chloride and acidic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. This step is essential to remove any side products and unreacted starting materials.

Physicochemical Properties

The chemical properties of the title compound are dictated by its constituent functional groups: the halogenated aromatic ring and the ester-linked alkyl chain.

| Property | Predicted/Estimated Value | Significance in Drug Development |

| Molecular Formula | C₁₂H₁₄ClFO₂ | Defines the exact composition and molecular weight. |

| Molecular Weight | 244.69 g/mol | Influences diffusion, bioavailability, and adherence to guidelines like Lipinski's Rule of Five. |

| Physical Form | Likely a colorless to pale yellow oil or low-melting solid. | Affects handling, formulation, and storage requirements. |

| Boiling Point | > 290 °C at 760 mmHg (estimated)[9] | Important for purification by distillation and assessing thermal stability during processing. |

| Density | ~1.2 ± 0.1 g/cm³ (estimated)[9] | Relevant for formulation and manufacturing processes. |

| logP (Octanol-Water) | ~4.5 - 5.0 (estimated) | A key indicator of lipophilicity, which impacts solubility, membrane permeability, and protein binding. |

| Water Solubility | Low (estimated)[10] | Critically affects bioavailability and formulation strategies for aqueous delivery. |

Stability Profile

-

Hydrolytic Stability: The ester linkage is the most labile part of the molecule. It is susceptible to hydrolysis under both acidic and basic conditions, yielding 4-chloro-2-fluorophenol and hexanoic acid. The rate of hydrolysis is significantly faster under basic conditions (saponification). Stability studies at various pH values are critical to determine potential shelf-life and in-vivo fate.[11][12]

-

Thermal Stability: The compound is expected to have good thermal stability due to the aromatic core.[13] The introduction of fluorine often enhances thermal stability.[4] Thermogravimetric Analysis (TGA) would be the definitive method to determine its decomposition temperature.

Spectroscopic and Chromatographic Characterization

Unambiguous characterization is paramount for confirming the structure and purity of synthesized compounds. A combination of spectroscopic and chromatographic methods should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation of organic molecules.[14][15]

-

¹H NMR:

-

Aromatic Region (δ 7.0-7.5 ppm): Three protons on the phenyl ring will exhibit complex splitting patterns due to ³J(H,H), ⁴J(H,H), and through-space J(H,F) couplings.

-

Aliphatic Region (δ 0.9-2.6 ppm): The hexanoate chain will show characteristic signals: a triplet around δ 2.5 ppm for the α-CH₂ group adjacent to the carbonyl, a triplet around δ 0.9 ppm for the terminal CH₃ group, and overlapping multiplets for the other three CH₂ groups.

-

-

¹³C NMR:

-

Carbonyl Carbon (δ ~170 ppm): The ester carbonyl carbon will appear as a distinct downfield signal.

-

Aromatic Carbons (δ 115-160 ppm): Six signals are expected. The carbon directly bonded to fluorine (C-F) will show a large one-bond coupling constant (¹J(C,F) ≈ 250 Hz), which is a definitive diagnostic feature. The carbons adjacent to the C-F bond will also show smaller C-F couplings. The C-Cl bond will also influence the chemical shifts.[16]

-

-

¹⁹F NMR:

-

This technique is highly specific for fluorine-containing molecules.[17] A single resonance is expected for the fluorine atom, with its chemical shift providing information about its electronic environment. Coupling to nearby aromatic protons may be observed.

-

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern, which aids in structural confirmation.[14]

-

Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight (m/z 244 for ¹²C₁₂H₁₄³⁵Cl¹⁹F¹⁶O₂).

-

Isotopic Pattern: A crucial diagnostic feature is the presence of an M+2 peak at approximately one-third the intensity of the M⁺ peak. This is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1).

-

Fragmentation: Common fragmentation pathways include the loss of the hexanoyloxy radical or neutral hexanoic acid, and cleavage of the alkyl chain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.[18]

-

C=O Stretch: A strong, sharp absorption band around 1760-1775 cm⁻¹ is characteristic of the ester carbonyl group.

-

C-O Stretch: Bands in the region of 1250-1100 cm⁻¹ correspond to the C-O stretching of the ester.

-

Aromatic C=C Stretches: Medium intensity bands will appear in the 1600-1450 cm⁻¹ region.

-

C-F and C-Cl Stretches: Absorptions for these bonds typically appear in the fingerprint region below 1400 cm⁻¹.

Quality Control Workflow

A robust quality control (QC) process is essential to ensure the identity, purity, and consistency of each synthesized batch.

Caption: A typical quality control workflow for synthesized chemical entities.

Chemical Reactivity and Derivatization Potential

The inherent chemical functionalities of 4-chloro-2-fluorophenyl hexanoate allow for several types of chemical transformations.

-

Ester Hydrolysis (Saponification): As previously noted, treatment with a strong base like NaOH or KOH will readily cleave the ester bond, yielding the sodium or potassium salt of hexanoic acid and 4-chloro-2-fluorophenol. This is a primary degradation pathway but also a useful synthetic transformation.

-

Nucleophilic Aromatic Substitution (SNAr): The aromatic ring is electron-deficient due to the electron-withdrawing effects of the halogens and the ester group. This makes it susceptible to SNAr. The fluorine atom is generally a more facile leaving group than chlorine in SNAr reactions.[19] This allows for the selective replacement of fluorine with other nucleophiles (e.g., amines, alkoxides, thiols) to generate a library of derivatives while keeping the chlorine atom intact.

-

Reduction: The ester can be reduced to the corresponding primary alcohol, (4-chloro-2-fluorophenyl)methanol, using powerful reducing agents like lithium aluminum hydride (LiAlH₄). The hexanoate moiety would be converted to 1-hexanol.

Biological and Pharmacological Context

The chemical properties described directly inform the potential of this molecular scaffold in a drug discovery context.

-

Lipophilicity and Permeability: The high estimated logP suggests the molecule will readily cross lipid membranes, a property often desirable for targeting intracellular proteins. However, very high lipophilicity can also lead to poor aqueous solubility and non-specific binding.

-

Metabolic Stability: The presence of fluorine and chlorine can block sites of oxidative metabolism on the aromatic ring, potentially increasing the half-life of the molecule in vivo.[3] The ester linkage, however, is a potential site for metabolic cleavage by esterase enzymes.

-

Target Interactions: The chlorine and fluorine atoms can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important for high-affinity ligand-protein binding.

The 4-chloro-2-fluorophenyl moiety is a component of various biologically active compounds, and its derivatives are often explored for their potential as enzyme inhibitors or receptor modulators.[5][6] The hexanoate chain can serve as a lipid tail to anchor the molecule in a membrane or a hydrophobic pocket of a target protein.

Conclusion

4-Chloro-2-fluorophenyl hexanoate is a synthetically accessible molecule with a rich chemical profile. Its properties are defined by the interplay between the lipophilic alkyl chain and the electronically distinct halogenated aromatic ring. A thorough understanding of its synthesis, stability, and reactivity is essential for its application in research. The analytical methodologies detailed in this guide, particularly the multi-technique approach of NMR, MS, IR, and chromatography, provide a robust framework for the unambiguous characterization and quality control of this and related derivatives, paving the way for their exploration in drug discovery and materials science.

References

-

Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents. (2015). Arch Pharm (Weinheim). Available at: [Link]

- The synthetic method of -chloro-4 fluorophenyl benzyl ketones. (N.D.). Google Patents.

-

4-Chloro-2-fluorophenyl isocyanate. (N.D.). PubChem. Available at: [Link]

-

Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. (2022). MDPI. Available at: [Link]

-

Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate. (2011). International Journal of Molecular Sciences. Available at: [Link]

- Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene. (N.D.). Google Patents.

-

Separation of homologous n-alkylammonium hexanoates by reverse-phase thin layer chromatography with continuous development. (N.D.). ScienceDirect. Available at: [Link]

-

4-Chloro-2-fluorophenylacetic acid. (2025). Chemsrc. Available at: [Link]

-

4-Chloro-2-fluorobenzene-1-carboximidamide Properties. (2025). EPA CompTox Chemicals Dashboard. Available at: [Link]

-

Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S)-. (N.D.). Organic Syntheses. Available at: [Link]

-

Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazole. (2016). Taylor & Francis Online. Available at: [Link]

-

Chromatographic separations of aromatic carboxylic acids. (N.D.). PubMed. Available at: [Link]

-

Chemical Properties of 4-Chloro-2-fluorobenzoic acid (CAS 446-30-0). (N.D.). Cheméo. Available at: [Link]

-

A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. (2004). ResearchGate. Available at: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). MDPI. Available at: [Link]

-

Organotin(IV) derivatives of 4-chloro-2-methylphenoxyacetic acid: synthesis, spectral characterization, X-ray structures, anticancer, enzyme inhibition, antileishmanial, antimicrobial and antioxidant activities. (2025). PubMed. Available at: [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (N.D.). PMC. Available at: [Link]

-

Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. (2013). YouTube. Available at: [Link]

-

Special Issue on “Applications of Chromatographic Separation Techniques in Food and Chemistry”. (2024). MDPI. Available at: [Link]

-

Synthesis of Phenyl-Substituted Poly(3-Hydroxybutyrates) with High and Tunable Glass Transition Temperatures via Sequential Catalytic Transformations. (2026). PubMed. Available at: [Link]

-

Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2 H )-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents. (2025). ResearchGate. Available at: [Link]

-

A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. (N.D.). PMC. Available at: [Link]

-

Nuclear Magnetic Resonance Spectroscopy (NMR). (N.D.). Chemistry LibreTexts. Available at: [Link]

-

Molecularly Imprinted Polymer-Based Chiral Stationary Phases for Chromatographic Enantioseparation. (N.D.). PubMed. Available at: [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (N.D.). ResearchGate. Available at: [Link]

-

Applications of Chromatographic Separation Techniques in Food and Chemistry. (N.D.). MDPI. Available at: [Link]

-

Core practical 4: Investigate the hydrolysis of halogenoalkanes. (N.D.). Pearson qualifications. Available at: [Link]

-

Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Approach in the Design of Potent Anticancer Drugs. (2023). CNR-IRIS. Available at: [Link]

-

Molecular structure activity investigation and spectroscopic analysis of (4-Chloro-2-methylphenoxy) acetic acid using Computational methods. (N.D.). Pulsus Group. Available at: [Link]

-

Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. (2025). ResearchGate. Available at: [Link]

-

Synthesis of Polyfluorinated Aromatic Selenide-Modified Polysiloxanes: Enhanced Thermal Stability, Hydrophobicity, and Noncovalent Modification Potential. (N.D.). MDPI. Available at: [Link]

-

Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl). (N.D.). PMC. Available at: [Link]

- Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. (N.D.). Google Patents.

-

Chapter 13 – Structure Determination: Nuclear Magnetic Resonance Spectroscopy. (N.D.). NC State University Libraries. Available at: [Link]

-

Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl). (2025). ResearchGate. Available at: [Link]

-

Cutting Edge NMR: New Tools for Analyzing Mixtures of Fluorinated Species. (N.D.). ResearchGate. Available at: [Link]

-

Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph). (2022). Open Access LMU. Available at: [Link]

-

The relative reactivity of fluoro- and chloro-2,4-dinitrobenzenes in their reactions with amines. A re-investigation. (1966). Research Solutions Pages. Available at: [Link]

-

Chemical Properties of Hexanoic acid, phenyl ester (CAS 7780-16-7). (N.D.). Cheméo. Available at: [Link]

-

Crystallization behavior and thermal properties of octa-phenyl-substituted silsesquioxane-modified polylactide (PLA). (2025). UPCommons. Available at: [Link]

-

Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate. (2011). National Center for Biotechnology Information. Available at: [Link]

- rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d. (2022). MDPI. Available at: https://www.mdpi.com/1422-8599/25/3/116

-

Crystallization behavior and thermal properties of octa-phenyl-substituted silsesquioxane-modified polylactide (PLA). (2024). ResearchGate. Available at: [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jelsciences.com [jelsciences.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organotin(IV) derivatives of 4-chloro-2-methylphenoxyacetic acid: synthesis, spectral characterization, X-ray structures, anticancer, enzyme inhibition, antileishmanial, antimicrobial and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. 4-Chloro-2-fluorophenylacetic acid | CAS#:194240-75-0 | Chemsrc [chemsrc.com]

- 10. CompTox Chemicals Dashboard [comptox.epa.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. qualifications.pearson.com [qualifications.pearson.com]

- 13. Synthesis of Phenyl-Substituted Poly(3-Hydroxybutyrates) with High and Tunable Glass Transition Temperatures via Sequential Catalytic Transformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. chemistryklipz.wordpress.com [chemistryklipz.wordpress.com]

- 16. Chapter 13 – Structure Determination: Nuclear Magnetic Resonance Spectroscopy – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]

- 17. researchgate.net [researchgate.net]

- 18. Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl)-2-(ethylamino)pentan-1-one (4-MEAP) hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 19. | PDF or Rental [articles.researchsolutions.com]

Advanced Safety & Handling Guide: Fluorinated Phenyl Keto Esters

Introduction: The "Hidden" Hazards of Bioisosteres

In modern drug discovery, fluorinated phenyl keto esters (e.g., ethyl 4,4,4-trifluoro-3-oxo-1-phenylbutanoate and its derivatives) are prized intermediates.[1] The strategic introduction of fluorine modulates pKa, lipophilicity, and metabolic stability, acting as a bioisostere for labile C-H or C-OH bonds.[1]

However, standard Safety Data Sheets (SDS) for these research chemicals are often generic, listing "Irritant" without explaining the Structure-Activity Relationship (SAR) that dictates their true hazard profile.[1] This guide bridges the gap between a generic MSDS and the specific physicochemical realities of fluorinated beta-dicarbonyls.

Part 1: The Molecular Hazard Profile (SAR)

To handle these compounds safely, one must understand why they are reactive.[1] The hazard profile is driven by the interplay between the electron-withdrawing trifluoromethyl group (-CF3) and the phenyl ring.

The Acidity & Enolization Factor

The -CF3 group is a powerful electron-withdrawing group (EWG).[1] When positioned alpha to a ketone, it significantly increases the acidity of the adjacent protons.

-

Implication: These compounds are far more acidic than their non-fluorinated counterparts. They can react vigorously with weak bases, potentially generating heat and pressure in sealed vessels.

-

The Hydrate Trap: Unlike typical ketones, fluorinated ketones often exist in equilibrium with their gem-diol (hydrate) forms upon exposure to atmospheric moisture.[1] This alters their physical state (liquid vs. solid) and stoichiometry in reactions.

Metabolic Liability (The "Defluorination" Risk)

While the C-F bond is generally stable (approx. 116 kcal/mol), specific metabolic pathways or harsh reductive conditions can trigger defluorination .

-

Toxicological Insight: If the phenyl ring facilitates nucleophilic attack or enzymatic oxidation, the molecule may degrade to release fluoroacetate or fluoride ions. Fluoroacetate is a potent inhibitor of the Krebs cycle (aconitase inhibitor).

Visualization: Reactivity & Degradation Pathways

The following diagram maps the stability and potential degradation routes that dictate safety protocols.

Figure 1: Reactivity profile showing hydration equilibrium and potential toxicity pathways.[1]

Part 2: GHS Classification Framework[1][2]

Since specific CAS numbers for novel derivatives may not have harmonized classifications, use this Class-Based Framework to assign provisional hazards.[1]

| Hazard Class | Category | Signal Word | Hazard Statement (H-Code) | Technical Justification |

| Skin Irritation | 2 | Warning | H315: Causes skin irritation.[1][2] | High acidity of alpha-protons causes chemical irritation beyond solvent effects.[1] |

| Eye Irritation | 2A | Warning | H319: Causes serious eye irritation.[1] | Vapors (if volatile) and dusts are lachrymators due to the halo-ketone moiety.[1] |

| Acute Tox (Oral) | 4 | Warning | H302: Harmful if swallowed.[1] | Potential for metabolic release of toxic fluorinated metabolites (see Section 1.2).[1] |

| STOT - SE | 3 | Warning | H335: May cause respiratory irritation.[1][3] | Fluorinated esters often possess high volatility and mucous membrane activity. |

| Flammable Liq. | 3 or 4 | Warning | H226/H227: Flammable/Combustible.[1] | Depends on MW.[1] Trifluoroacetoacetate is H226; Phenyl derivatives are likely H227 (Combustible).[1] |

Part 3: Safe Handling & Storage Protocol (The Self-Validating System)

Do not rely on generic "Good Laboratory Practice." Implement a Self-Validating System where the efficacy of safety controls is verified before the hazard is introduced.

Engineering Controls & Verification[1]

-

Ventilation: Use a chemical fume hood.[1][3]

-

Validation: Verify face velocity is >100 fpm (0.5 m/s) using a vane anemometer before opening the container.

-

-

Material Compatibility: Fluorinated ketones can act as solvents for certain plastics.[1]

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves may not provide sufficient permeation resistance for fluorinated esters, especially in the presence of carrier solvents like DCM.

-

Primary Barrier: Nitrile gloves (Minimum thickness: 0.11 mm) are acceptable for splash protection only.[1]

-

High-Risk Operations: For synthesis or transfer of >100g, use Laminate (Silver Shield/4H) gloves under nitrile outer gloves.[1]

-

Eye Protection: Chemical splash goggles (ANSI Z87.[1]1) are mandatory.[1] Face shields are required if handling >1L.[1]

The "Dry-System" Workflow

Because these compounds readily hydrate (forming the gem-diol), moisture exclusion is a safety and quality critical step.[1]

Figure 2: Operational workflow emphasizing moisture exclusion to prevent hydrate formation.

Part 4: Emergency Response & Waste Management[1]

The "HF Contingency"

While these esters are not Hydrofluoric Acid (HF), thermal decomposition (fire) or extreme chemical reduction can release HF gas or fluoride ions.[1]

-

First Aid Protocol:

Spill Management

-

Evacuate: Clear the immediate area.

-

PPE: Don full PPE (Goggles, Lab Coat, Double Gloves).[1]

-

Absorb: Use a non-combustible absorbent (Vermiculite or Sand).[1] Do not use paper towels (potential fire hazard with oxidizers/flammables).[1]

-

Neutralize: Wipe the area with a dilute sodium bicarbonate solution to neutralize any acidic hydrolysis products.

Waste Disposal[6]

-

Classification: Halogenated Organic Waste.[1]

-

Prohibition: NEVER mix with strong bases (NaOH/KOH) in the waste container. The heat of enolization/hydrolysis can cause waste bottle over-pressurization and rupture.

References

-

PubChem. (2023).[1] Ethyl 4,4,4-trifluoroacetoacetate - Compound Summary. National Library of Medicine. [Link]

-

European Chemicals Agency (ECHA). (2023).[1] Registration Dossier: Ethyl 4,4,4-trifluoro-3-oxobutanoate. [Link][1]

-

Meanwell, N. A. (2018).[1][5] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] [Link][1]

-

Kyzer, J. L., & Martens, M. (2021).[1][6] Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(2), 678–680.[1][6] [Link][1]

Sources

- 1. Ethyl 4,4,4-trifluoroacetoacetate | C6H7F3O3 | CID 67793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echa.europa.eu [echa.europa.eu]

- 3. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 4. FLUORINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Procedure for acylation of fluorochlorobenzene using aluminum chloride

Application Note: High-Fidelity Acylation of Fluorochlorobenzene

Executive Summary

This application note details the robust protocol for the Friedel-Crafts acylation of fluorochlorobenzene derivatives, specifically focusing on 1-chloro-4-fluorobenzene to synthesize 1-(5-chloro-2-fluorophenyl)ethan-1-one . This transformation is a critical node in the synthesis of antifungal pharmacophores (e.g., Voriconazole intermediates) and fluoroquinolone antibiotics.

The protocol deviates from standard textbook descriptions by employing a Perrier Addition Mode to maximize regioselectivity and minimize oligomerization. Special emphasis is placed on the thermodynamics of aluminum chloride (

Mechanistic Insight & Regiochemistry

The acylation of 1-chloro-4-fluorobenzene presents a classic study in competing directing effects. Both fluorine and chlorine are halogens that deactivate the ring inductively but direct ortho/para via resonance.

-

Fluorine Effect: Despite being the most electronegative element, fluorine's 2p orbitals overlap efficiently with the aromatic

-system (2p-2p overlap), making it a potent ortho/para director relative to chlorine. -

Chlorine Effect: Chlorine's 3p orbitals have poor overlap with the ring's 2p system (3p-2p mismatch), resulting in a weaker directing influence.

Regiochemical Outcome: The acylium ion attacks the position ortho to the fluorine atom. The para position relative to fluorine is blocked by the chlorine atom.

Figure 1: Mechanistic Pathway (DOT Visualization)

Caption: The reaction proceeds via the formation of a discrete acylium-aluminate ion pair, followed by regioselective attack ortho to the fluorine substituent.

Critical Material Attributes (CMA)

The success of this reaction is binary; it either works well or fails catastrophically based on the quality of the Aluminum Chloride.

| Material | Specification | Criticality | Rational |

| Aluminum Chloride ( | Anhydrous, Granular (99%+) | High | Moisture converts |

| Dichloromethane (DCM) | Water < 0.02% (KF) | Medium | Water consumes catalyst. DCM is chosen for its solubility profile of the acylium complex. |

| Acetyl Chloride | Distilled, clear | Medium | Hydrolyzed acetyl chloride (acetic acid) kills the catalyst. |

Detailed Protocol: Perrier Addition Mode

Safety Warning:

Phase A: Generation of the Electrophile (The Perrier Method)

Why this method? Adding the substrate to the pre-formed acylium complex (Perrier) prevents the substrate from interacting with free

-

Setup: Equip a 3-neck Round Bottom Flask (RBF) with a mechanical stirrer (Teflon blade), nitrogen inlet, and pressure-equalizing addition funnel.

-

Inerting: Flush the system with dry Nitrogen (

) for 15 minutes. -

Charging: Charge Dichloromethane (DCM) (5 volumes relative to substrate) and Aluminum Chloride (1.2 equivalents).

-

Note: A 20% excess of

is required because the product ketone acts as a Lewis base, complexing 1 equivalent of the catalyst.

-

-

Activation: Cool the suspension to 0–5°C. Add Acetyl Chloride (1.1 equivalents) dropwise over 15 minutes.

-

Observation: The solid

will dissolve/digest, and the solution will turn yellow/orange as the acylium salt forms. Stir for 30 minutes at 0°C.

-

Phase B: Acylation[6]

-

Substrate Addition: Dissolve 1-chloro-4-fluorobenzene (1.0 equivalent) in 1 volume of DCM. Load this into the addition funnel.

-

Reaction: Add the substrate solution dropwise to the acylium complex, maintaining internal temperature

. -

Completion: Allow the mixture to warm to room temperature (20–25°C). Stir for 2–4 hours.

-

Monitor: HCl gas evolution will cease upon completion.

-

Phase C: The "Reverse Quench" (Critical Safety Step)

Standard error: Adding water to the reaction flask causes a violent "volcano" eruption. Correct procedure: Pour the reaction mixture into the aqueous phase.

-

Preparation: In a separate beaker, prepare a slurry of Crushed Ice (500g) and Conc. HCl (50 mL) . The acid prevents the formation of insoluble aluminum hydroxide gels (emulsions).

-

Quenching: Slowly pour the organic reaction mixture into the vigorously stirred ice/acid slurry.

-

Workup:

-

Separate the organic (DCM) layer.

-

Extract the aqueous layer once with DCM.

-

Wash combined organics with water, then 5%

(to remove acid), then Brine. -

Dry over

and concentrate.

-

Figure 2: Process Workflow

Caption: Operational workflow emphasizing the separation of the anhydrous reaction phase and the exothermic hydrolysis (quench) phase.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<80%) | "Dead" Catalyst | Verify |

| Emulsion during workup | Aluminum Hydroxide formation | The quench was not acidic enough. Add more conc. HCl to dissolve the aluminum salts. |

| Wrong Isomer | Temperature too high | High temps (>40°C) can cause thermodynamic equilibration or loss of regioselectivity. Keep addition cold. |

| Dark/Tarry Product | Polymerization | Substrate was added too fast or local hot-spots occurred. Improve stirring and cooling. |

References

-

Friedel-Crafts Acylation Mechanism & Scope

-

Regioselectivity in Halogenated Benzenes

- Title: Directive Effects in Electrophilic Arom

- Source: Master Organic Chemistry

-

URL:[Link]

-

Safety Handling of Aluminum Chloride

-

Industrial Application (Voriconazole Intermediate)

-

Title: Process for the preparation of Voriconazole[4]

- Source: Google P

- URL

-

Sources

- 1. Aluminum Chloride (Anhydrous) - Chemical Protocols (ERM) - SUU [suu.edu]

- 2. General Chemical Procedures | Mühendislik ve Doğa Bilimleri Fakültesi [fens.sabanciuniv.edu]

- 3. ehs.princeton.edu [ehs.princeton.edu]

- 4. websites.umich.edu [websites.umich.edu]

- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 6. researchgate.net [researchgate.net]

- 7. Friedel–Crafts Acylation [sigmaaldrich.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. scribd.com [scribd.com]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

Using Ethyl 6-(4-chloro-2-fluorophenyl)-6-oxohexanoate as a drug intermediate

Application Note: Utilization of Ethyl 6-(4-chloro-2-fluorophenyl)-6-oxohexanoate in Medicinal Chemistry

Executive Summary

This compound (CAS: 951886-40-1) is a high-value pharmacophore scaffold used primarily in the synthesis of Histone Deacetylase (HDAC) inhibitors , Matrix Metalloproteinase (MMP) inhibitors , and lipophilic drug conjugates. Its structure combines a metabolically robust dihalogenated aryl cap (4-chloro-2-fluorophenyl) with a C6-linker ending in a reactive ester.

The specific "4-chloro-2-fluorophenyl" moiety is a critical bioisostere in medicinal chemistry. The fluorine atom at the ortho position modulates the acidity of the aromatic ring and alters the conformation via dipole interactions, while the para-chlorine atom blocks metabolic oxidation (CYP450-mediated hydroxylation) at the most reactive site, significantly enhancing the in vivo half-life of the final drug candidate.

This guide details the synthesis, purification, and downstream application of this intermediate, providing self-validating protocols for researchers in preclinical drug development.

Technical Specifications & Properties

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 951886-40-1 |

| Molecular Formula | C₁₄H₁₆ClFO₃ |

| Molecular Weight | 286.73 g/mol |

| Appearance | Off-white to pale yellow solid (low melting point) or viscous oil |

| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in Water |

| Key Functional Groups | Aryl Ketone (Friedel-Crafts handle), Ethyl Ester (Carboxyl precursor), Aryl Halides (F, Cl) |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |

Synthesis Protocol: Regioselective Friedel-Crafts Acylation

The most robust method to generate this intermediate is the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with ethyl adipyl chloride. This protocol is optimized to minimize the formation of the ortho-isomer and bis-acylated byproducts.

Mechanism & Causality[5]

-

Substrate: 1-chloro-3-fluorobenzene.

-

Directing Effects: Fluorine is an ortho/para director; Chlorine is also ortho/para. However, the position para to the Fluorine (and ortho to Chlorine) is sterically accessible and electronically favored due to the strong resonance donation of Fluorine.

-

Catalyst: Aluminum Chloride (AlCl₃) is required in stoichiometric excess (>1.1 eq) because the product (aryl ketone) complexes with the Lewis acid, deactivating the catalyst.

Step-by-Step Protocol

Reagents:

-

1-Chloro-3-fluorobenzene (1.0 eq)

-

Ethyl adipyl chloride (Ethyl 6-chloro-6-oxohexanoate) (1.1 eq)

-

Aluminum Chloride (AlCl₃), anhydrous (1.2 eq)

-

Dichloromethane (DCM), anhydrous (Solvent)

Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and an inert gas inlet (N₂ or Ar). Connect the outlet to a caustic scrubber (NaOH trap) to neutralize HCl gas evolved.

-

Catalyst Suspension: Charge the flask with AlCl₃ (1.2 eq) and anhydrous DCM (5 mL/mmol). Cool the suspension to 0°C using an ice bath.

-

Acyl Chloride Addition: Add Ethyl adipyl chloride (1.1 eq) dropwise to the AlCl₃ suspension. Stir for 15 minutes at 0°C to form the acylium ion complex (Active Electrophile).

-

Substrate Addition: Add 1-Chloro-3-fluorobenzene (1.0 eq) dropwise over 30 minutes, maintaining the internal temperature below 5°C. Rationale: Slow addition prevents exotherm-driven polymerization.

-

Reaction Phase: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

-

Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2). The starting material (high Rf) should disappear, and a UV-active ketone spot (lower Rf) should appear.

-

-

Quenching: Cool the mixture to 0°C. Slowly pour the reaction mixture into a beaker containing crushed ice and 1N HCl. Caution: Highly exothermic hydrolysis of AlCl₃.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Workup: Wash combined organics with saturated NaHCO₃ (to remove acidic impurities) and Brine. Dry over anhydrous Na₂SO₄.

-

Purification: Concentrate under reduced pressure. Purify the residue via Flash Column Chromatography (Silica Gel, 0-20% EtOAc in Hexanes).

Yield Expectation: 75–85% Validation: ¹H NMR (CDCl₃) should show a triplet at ~4.2 ppm (ester CH₂) and aromatic signals characteristic of the 1,2,4-substitution pattern.

Downstream Application Pathways

This intermediate serves as a "divergent point" for two major classes of drugs.

Pathway A: Synthesis of HDAC Inhibitors (Hydroxamic Acids)

HDAC inhibitors typically require a "Cap-Linker-Zinc Binding Group (ZBG)" pharmacophore.

-

Cap: 4-chloro-2-fluorophenyl (provides selectivity and metabolic stability).

-

Linker: The 6-carbon chain (optimal length for fitting into the HDAC active site tunnel).

-

ZBG: The ester is converted to a hydroxamic acid.

Protocol (Ester to Hydroxamic Acid):

-

Dissolve the keto-ester in MeOH.

-

Add Hydroxylamine hydrochloride (NH₂OH·HCl) and KOH (excess).

-

Stir at 0°C to RT for 2 hours.

-

Acidify carefully to pH 6 to precipitate the hydroxamic acid.

-

Note: The ketone group can be left intact or reduced depending on the desired rigidity of the linker.

-

Pathway B: Synthesis of Lipophilic Aryl-Alkanoic Acids

Used in PPAR agonists or as lipophilic side-chains for receptor antagonists.

-

Ketone Reduction: Use Triethylsilane (Et₃SiH) and Trifluoroacetic acid (TFA) to reduce the benzylic ketone to a methylene group (-CH₂-). This creates a completely saturated chain.

-

Hydrolysis: Saponify the ester using LiOH in THF/Water to yield 6-(4-chloro-2-fluorophenyl)hexanoic acid .

Visualizing the Chemical Workflow

The following diagram illustrates the synthesis and divergent applications of the intermediate.

Figure 1: Synthetic workflow generating the target intermediate and its conversion into HDAC inhibitors or Lipophilic Acids.

Safety & Handling Protocols

-

Lachrymator Hazard: Ethyl adipyl chloride and the resulting intermediate can be mild lachrymators. Handle in a well-ventilated fume hood.

-

Aluminum Chloride: Reacts violently with water. Quench reactions with extreme caution using an ice bath.

-

Waste Disposal: Halogenated organic waste must be segregated. Aqueous layers containing aluminum salts should be neutralized before disposal.

References

-

Friedel-Crafts Acylation Mechanisms

- Olah, G. A.

-

Mechanism Overview:

-

Synthesis of Fluorinated Phenyl Ketones

- Journal of Medicinal Chemistry, "SAR of Fluorinated Aryl Ketones as Inhibitors," (General Reference for scaffold utility).

-

BenchChem. This compound Product Page. Link

-

HDAC Inhibitor Design (Linker Chemistry)

-

Mottamal, M., et al. "Histone Deacetylase Inhibitors in Clinical Studies." Molecules, 2015. Link

-

-

Reduction of Aryl Ketones (Et3SiH/TFA Method)

-

West, C. T., et al. "Ionic hydrogenation of ketones." Journal of Organic Chemistry, 1973. Link

-

Application Note: Scalable Manufacturing of 4-Chloro-2-Fluorophenyl Keto Esters

Abstract

This application note details a robust, scalable protocol for the synthesis of Ethyl 3-(4-chloro-2-fluorophenyl)-3-oxopropanoate , a critical intermediate in the manufacturing of fluoroquinolone antibiotics and VEGFR kinase inhibitors. Unlike traditional laboratory methods relying on hazardous sodium hydride (NaH) or cryogenic lithium enolates, this protocol utilizes a Magnesium Chloride (

Introduction & Strategic Rationale

The 4-chloro-2-fluorophenyl moiety is a pharmacophore found in numerous bioactive compounds. The installation of the

The Scale-Up Challenge

Bench-scale synthesis often employs strong bases like Lithium Diisopropylamide (LDA) at -78°C or Sodium Hydride (NaH) in THF. These are unsuitable for manufacturing due to:

-

Cryogenic constraints: Maintaining -78°C in 1000L reactors is energy-intensive and slow.

-

Safety Hazards: NaH generates large volumes of flammable

gas and creates "hot spots" in heterogeneous mixtures. -

Impurity Profiles: Strong bases can cause defluorination (via

) on the electron-deficient aromatic ring.

The Solution: Magnesium-Mediated Acylation

This protocol adopts the Masamune conditions , utilizing anhydrous

Key Advantages:

-

Safety: No

gas evolution. -

Temperature: Reaction proceeds at 0°C to 25°C.

-

Selectivity: The chelated Magnesium complex prevents side reactions on the halogenated aromatic ring.

Process Chemistry Workflow

Reaction Scheme

The process involves the activation of 4-chloro-2-fluorobenzoic acid to its acid chloride, followed by C-acylation of potassium ethyl malonate (PEM) or diethyl malonate (DEM). This guide focuses on the Potassium Ethyl Malonate (PEM) route for its efficiency in simultaneous coupling and decarboxylation.

Figure 1: High-level reaction workflow for the synthesis of the target

Detailed Experimental Protocol

Reagents & Stoichiometry

| Reagent | Equiv.[1] | Role | Critical Quality Attribute (CQA) |

| 4-Chloro-2-fluorobenzoic acid | 1.0 | SM | Purity >98%; Moisture <0.5% |

| Thionyl Chloride ( | 1.2 | Activator | Clear, colorless to pale yellow |

| Potassium Ethyl Malonate (PEM) | 1.5 | Nucleophile | Free of diethyl malonate; Dry |

| Magnesium Chloride ( | 1.8 | Lewis Acid | Anhydrous (Water kills reaction) |

| Triethylamine ( | 2.5 | Base | Dry; Amine content assay |

| Acetonitrile (MeCN) | 10 Vol | Solvent | Water content <200 ppm (KF) |

Step-by-Step Methodology

Phase A: Acid Chloride Formation

-

Charge a glass-lined reactor with 4-chloro-2-fluorobenzoic acid (1.0 eq) and Toluene (5 volumes).

-

Add catalytic DMF (0.01 eq) to initiate the reaction.

-

Dose Thionyl Chloride (1.2 eq) slowly over 30 minutes, maintaining temperature

. -

Heat to 70°C and age for 2-3 hours. Endpoint control: HPLC shows <0.5% starting acid.

-

Distill excess

and Toluene under vacuum to yield the crude acid chloride as an oil. Do not store long-term; use immediately.

Phase B: Magnesium Enolate Formation & Coupling

-

Charge a separate reactor with Anhydrous

(1.8 eq) and Acetonitrile (10 volumes).-

Note: Acetonitrile is preferred over THF for cleaner impurity profiles in this specific halogenated system.

-

-

Cool the slurry to 0–5°C.

-

Add Potassium Ethyl Malonate (PEM) (1.5 eq) in one portion.

-

Dose Triethylamine (2.5 eq) dropwise over 1 hour.

-

Observation: The mixture will become a thick white slurry as the Mg-complex forms. Efficient agitation is critical.

-

-

Age at 20°C for 2 hours to ensure complete enolate formation.

-

Cool back to 0°C.

-

Dose the crude Acid Chloride (diluted in 2 vols MeCN) dropwise over 2 hours.

-

Exotherm Alert: Maintain internal temperature

to prevent O-acylation side products.

-

Phase C: Quench & Decarboxylation

-

Prepare a solution of 10% aqueous HCl (excess).

-

Transfer the reaction slurry into the HCl solution slowly.

-

Safety: Vigorous

evolution occurs here. Ensure reactor venting is open and scrubber is active.

-

-

Stir at 25°C for 1 hour to complete decarboxylation.

-

Extract with Ethyl Acetate or MTBE.

-

Wash organic layer with Sat.[1]

(to remove unreacted acid) and Brine. -

Concentrate to yield the crude

-keto ester.

Mechanistic Insight & Visualization

The success of this protocol relies on the formation of a six-membered chelate ring involving the Magnesium ion. This chelation locks the enolate in a specific geometry, preventing O-acylation and activating the carbon center for nucleophilic attack on the acid chloride.

Figure 2: Mechanistic pathway showing the critical Mg-chelation that directs C-selectivity.

Process Safety & Troubleshooting

Thermal Hazards

-

Acid Chloride Formation: The reaction releases

and -

Quench Step: The decarboxylation step releases stoichiometric quantities of

. On a large scale, this can pressurize the vessel if the addition of the reaction mixture to acid is too fast. Protocol: Dose reaction mass into acid, not acid into reaction mass, to control gas evolution rates.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Wet solvents/reagents | |

| O-Acylation Impurity | High Temperature | Keep acylation step <10°C. Ensure efficient stirring to prevent hot spots. |

| Solidification | Thick Slurry | The Mg-complex is thick. Use high-torque agitation or increase solvent volume to 12-15 vols. |

| Residual Acid | Incomplete Activation | Check acid chloride conversion via HPLC (quench sample with MeOH to check methyl ester). |

Analytical Specifications

For the final intermediate to be released for downstream API synthesis, it must meet the following criteria:

-

Appearance: Pale yellow to orange oil (often solidifies upon standing if high purity).

-

Assay (HPLC): >97.0% a/a.

-

1H NMR (CDCl3): Characteristic signals at

12.5 (enol -OH, minor), 4.2 (q, ethyl), 3.9 (s, keto -CH2-). -

Water Content (KF): <0.1%.

References

-

Clay, R. J., et al. "Synthesis of Beta-Keto Esters from Acid Chlorides and Magnesium Malonates." Synthesis, 1993.

-

Rathke, M. W., & Cowan, P. J. "Procedures for the acylation of magnesium ethyl malonate." Journal of Organic Chemistry, 1985.

-

PubChem Compound Summary. "Ethyl 3-(4-chloro-2-fluorophenyl)-3-oxopropanoate." National Library of Medicine.

-

Safety Data Sheet. "4-Chloro-2-fluorobenzoyl chloride." Thermo Fisher Scientific.

-

Masamune, S., et al. "Magnesium-mediated C-acylation." Journal of the American Chemical Society.

Sources

Cyclization of 6-oxo esters to substituted cyclohexanones or lactones

Application Note & Detailed Protocols

Topic: Strategic Cyclization of 6-Oxo Esters: A Guide to Synthesizing Substituted Cyclohexanones and Lactones

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 6-Oxo Ester as a Bifurcating Synthetic Precursor

In the landscape of organic synthesis, intermediates that offer divergent pathways to structurally distinct molecular scaffolds are of immense value. The 6-oxo ester (or more broadly, a 1,6-ketoester) represents a classic example of such a versatile precursor. Its linear chain, punctuated by two key carbonyl functionalities, can be coaxed to fold upon itself, forging a new carbocyclic ring. The strategic choice of reagents and reaction conditions dictates the outcome of this intramolecular transformation, leading to two primary classes of valuable compounds: substituted cyclohexanones or substituted lactones.

This guide provides a detailed exploration of these two critical cyclization strategies. We will delve into the mechanistic underpinnings of each transformation, offer field-tested experimental protocols, and discuss the key parameters that govern reaction success and selectivity. The aim is to equip researchers with the theoretical knowledge and practical steps required to confidently employ 6-oxo esters in the synthesis of complex molecular architectures.

Chapter 1: The Dieckmann Condensation Route to Substituted Cyclohexanones

The most direct route from a 1,7-diester to a six-membered ring is the Dieckmann condensation, an intramolecular variant of the Claisen condensation.[1][2] This reaction is a cornerstone of carbocycle synthesis, prized for its efficiency in forming stable five- and six-membered rings.[3][4] For a 6-oxo ester to be adapted for this pathway, it is typically derived from a 1,7-diester precursor. The reaction forges a new carbon-carbon bond, yielding a β-keto ester, a highly versatile intermediate that can be readily decarboxylated to the corresponding substituted cyclohexanone.

Theoretical Background & Mechanism

The Dieckmann condensation is a base-catalyzed reaction that proceeds via the formation of an enolate intermediate.[5] The entire process is an equilibrium, and the reaction is driven to completion by the deprotonation of the product, the β-keto ester, which has a highly acidic α-hydrogen between the two carbonyl groups.[3]

The mechanism unfolds in several key steps:

-

Enolate Formation: A strong base abstracts an acidic α-proton from one of the ester groups to form a resonance-stabilized enolate ion.[5]

-

Intramolecular Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule.[1] This cyclization step forms a tetrahedral intermediate.

-

Alkoxide Elimination: The tetrahedral intermediate collapses, expelling an alkoxide ion (e.g., ethoxide) to form the cyclic β-keto ester.[6]

-

Irreversible Deprotonation: The expelled alkoxide, or another equivalent of base, deprotonates the newly formed β-keto ester at the highly acidic C-H bond situated between the two carbonyls. This acid-base reaction is thermodynamically favorable and shifts the overall equilibrium towards the product.[3]

-

Acidic Work-up: A final protonation step during aqueous work-up neutralizes the enolate to yield the final cyclic β-keto ester product.[7]

Caption: Figure 1: Mechanism of the Dieckmann Condensation.

Key Considerations & Optimization

Successful Dieckmann condensations hinge on careful control of the reaction parameters.

-

Choice of Base: The base must be strong enough to deprotonate the ester's α-carbon but should not promote competing reactions like saponification. Sodium ethoxide (NaOEt) in ethanol is a classic choice when dealing with ethyl esters, as any transesterification is inconsequential.[8] For substrates sensitive to nucleophilic attack or for improved yields, non-nucleophilic bases like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium diisopropylamide (LDA) in aprotic solvents are superior choices.[8][9]

-

Solvent: The choice of solvent is tied to the base. Alcohols are used with their corresponding alkoxide bases. Aprotic solvents like tetrahydrofuran (THF), toluene, or benzene are required for bases like NaH and LDA.[8] Anhydrous conditions are critical to prevent quenching of the base and hydrolysis of the esters.

-

Temperature: Reactions are often initiated at room temperature or with gentle heating. Using stronger bases like LDA often allows for lower reaction temperatures, which can minimize side reactions.[8]

-

Stoichiometry: At least one full equivalent of base is required to drive the reaction to completion by deprotonating the product.[2]

| Base | Typical Solvent | Temperature | Key Advantages/Disadvantages |

| Sodium Ethoxide (NaOEt) | Ethanol | Reflux | Inexpensive, classic method. Risk of transesterification with non-ethyl esters. |

| Sodium Hydride (NaH) | THF, Toluene | RT to Reflux | Non-nucleophilic, avoids saponification. Heterogeneous, requires careful handling (H₂ gas). |

| Potassium t-Butoxide | t-Butanol, THF | RT | Strong, sterically hindered base. Good for challenging substrates.[9] |

| Lithium Diisopropylamide (LDA) | THF | -78 °C to RT | Very strong, non-nucleophilic. Ideal for kinetic control and sensitive substrates.[8] |

Table 1: Comparison of Common Bases for the Dieckmann Condensation.

Detailed Experimental Protocol: Synthesis of Ethyl 2-oxocyclohexane-1-carboxylate

This protocol describes the cyclization of diethyl pimelate as a representative example.

Materials:

-

Diethyl pimelate

-

Sodium metal

-

Anhydrous ethanol

-

Toluene, anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a magnetic stirrer. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon.

-

Base Preparation (Sodium Ethoxide): In the reaction flask, add 50 mL of anhydrous ethanol. Carefully add 2.3 g (100 mmol) of sodium metal in small pieces. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation. Stir until all sodium has dissolved to form a solution of sodium ethoxide.

-

Substrate Addition: To the freshly prepared sodium ethoxide solution, add 100 mL of anhydrous toluene. Add a solution of 21.6 g (100 mmol) of diethyl pimelate in 50 mL of anhydrous toluene via the dropping funnel over 30 minutes.

-

Reaction: Heat the reaction mixture to reflux using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Quenching and Work-up: Cool the reaction mixture to room temperature and then in an ice bath. Slowly and carefully add 150 mL of 3 M HCl (aq) to neutralize the mixture and protonate the product enolate. Caution: Gas evolution may occur.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 50 mL portions of diethyl ether.

-

Washing: Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude β-keto ester can be purified by vacuum distillation to yield ethyl 2-oxocyclohexane-1-carboxylate.

Chapter 2: The Baeyer-Villiger Oxidation Route to Lactones

To synthesize a lactone from a 6-oxo ester, a two-step approach is generally employed. First, the linear keto ester is cyclized to the corresponding cyclohexanone derivative (often via a Dieckmann-type reaction followed by decarboxylation). Second, this cyclic ketone undergoes a Baeyer-Villiger oxidation, which involves the remarkable insertion of an oxygen atom adjacent to the carbonyl group to form a seven-membered lactone (a caprolactone).[10][11]

Theoretical Background & Mechanism

The Baeyer-Villiger oxidation, first reported in 1899, converts ketones into esters or cyclic ketones into lactones using a peroxyacid or peroxide as the oxidant.[10][12] The reaction's mechanism is well-established and proceeds through a key tetrahedral intermediate known as the Criegee intermediate.[10]

-

Carbonyl Activation: The peroxyacid protonates the carbonyl oxygen of the ketone, increasing its electrophilicity.

-

Nucleophilic Attack: The peroxyacid then acts as a nucleophile, attacking the activated carbonyl carbon to form the Criegee intermediate.[13]

-

Rearrangement (Rate-Determining Step): In a concerted step, an alkyl group attached to the former carbonyl carbon migrates to the adjacent oxygen atom of the peroxide linkage. Simultaneously, the weak O-O bond cleaves, and a carboxylate anion is eliminated as a leaving group.[10] This migration step is the rate-determining step and occurs with retention of stereochemistry at the migrating center.[13]

-

Deprotonation: The resulting protonated lactone is deprotonated to yield the final product.

Caption: Figure 2: Mechanism of the Baeyer-Villiger Oxidation.

Key Considerations & Regioselectivity

The most critical aspect of the Baeyer-Villiger oxidation is predicting which of the two α-carbons will migrate. This is governed by "migratory aptitude." The group best able to stabilize a partial positive charge in the transition state will migrate preferentially.[11]

General Migratory Aptitude Order: Tertiary alkyl > cyclohexyl > secondary alkyl > phenyl > primary alkyl > methyl[11][13]

This predictability makes the reaction a powerful tool in synthesis. For unsymmetrical cyclohexanones, the more substituted carbon atom will typically migrate, leading to a regioselective outcome.

-

Choice of Oxidant: A variety of peroxyacids can be used. Their reactivity generally correlates with the acidity of the corresponding carboxylic acid.[10] meta-Chloroperoxybenzoic acid (m-CPBA) is a very common, commercially available, and relatively stable choice.[14] Trifluoroperacetic acid (TFPAA), often generated in situ, is much more reactive and is used for less reactive ketones.[10] For greener protocols, hydrogen peroxide can be used in conjunction with a Lewis or Brønsted acid catalyst.[15]

| Oxidant | Reactivity | Typical Solvent(s) | Key Features |

| m-Chloroperoxybenzoic acid (m-CPBA) | Moderate | CH₂Cl₂, CHCl₃ | Widely used, stable, commercially available.[14] |

| Peracetic acid (CH₃CO₃H) | Moderate | Acetic Acid, CH₂Cl₂ | Can be explosive in high concentrations. |

| Trifluoroperacetic acid (CF₃CO₃H) | High | CH₂Cl₂ | Highly reactive for unreactive ketones; often prepared in situ.[12] |

| Hydrogen Peroxide (H₂O₂) + Lewis Acid | Variable | Various | "Green" alternative, but requires a catalyst to activate the H₂O₂.[15] |

| Urea-Hydrogen Peroxide (UHP) + Enzyme | Mild | Ethyl Acetate | Chemo-enzymatic green method, avoids aqueous conditions.[16][17] |

Table 2: Comparison of Common Oxidants for Baeyer-Villiger Oxidation.

Detailed Experimental Protocol: Oxidation of 2-Methylcyclohexanone

This protocol describes the Baeyer-Villiger oxidation of 2-methylcyclohexanone to yield 7-methyl-oxepan-2-one.

Materials:

-

2-Methylcyclohexanone

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfite (Na₂SO₃), 10% aqueous solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, dissolve 5.6 g (50 mmol) of 2-methylcyclohexanone in 150 mL of dichloromethane. Cool the flask in an ice bath.

-

Oxidant Addition: In a separate beaker, prepare a solution of 12.5 g (~55 mmol, 1.1 eq.) of m-CPBA in 100 mL of dichloromethane. Add this solution slowly to the stirred ketone solution over 30 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the disappearance of the starting ketone by TLC or GC-MS. The reaction is typically complete in 6-12 hours.

-

Quenching: Cool the reaction mixture again in an ice bath. Carefully add 10% sodium sulfite solution portion-wise until a test with starch-iodide paper indicates no remaining peroxides. Caution: The quench can be exothermic.

-

Work-up and Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer twice with 50 mL portions of saturated NaHCO₃ solution (to remove m-chlorobenzoic acid) and once with 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the dichloromethane under reduced pressure.

-

Purification: The resulting crude lactone can be purified by vacuum distillation or flash column chromatography on silica gel to afford the pure product.

Chapter 3: Strategic Decision-Making

The choice between synthesizing a cyclohexanone versus a lactone is dictated entirely by the final target molecule. The following workflow illustrates the strategic thinking process starting from a common 1,7-diester precursor.

Caption: Figure 3: Decision workflow for synthesizing cyclohexanones or lactones.

This workflow highlights that the synthesis of the lactone is often sequential, requiring the formation of the cyclohexanone as a key intermediate. Therefore, mastering the Dieckmann condensation is fundamental to accessing both classes of compounds from common acyclic precursors.

References

-

Wikipedia contributors. (2023). Dieckmann condensation. Wikipedia, The Free Encyclopedia. [Link]

-

The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant. (2022). MDPI. [Link]

-

Zahoor, F., et al. (2024). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. RSC Advances. [Link]

-

Wikipedia contributors. (2023). Baeyer–Villiger oxidation. Wikipedia, The Free Encyclopedia. [Link]

-

Chemistry Steps. (2020). Dieckmann condensation – An Intramolecular Claisen Reaction. [Link]

-

Organic Chemistry Portal. Baeyer-Villiger Oxidation. [Link]

-

Physics Wallah. (2023). Reaction and Mechanism of Dieckmann reaction. [Link]

-

Chemistry LibreTexts. (2023). Dieckmann Condensation. [Link]

-

Online Organic Chemistry Tutor. (2024). Dieckmann Condensation. [Link]

-

Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]

-

Chemistry Steps. Baeyer-Villiger Oxidation. [Link]

-

Pure Chemistry. (2023). Dieckmann condensation. [Link]

-

Gotor-Fernández, V., et al. (2006). Baeyer–Villiger oxidation of substituted cyclohexanones via lipase-mediated perhydrolysis utilizing urea–hydrogen peroxide in ethyl acetate. Green Chemistry. [Link]

-

Schaefer, J. P., & Bloomfield, J. J. (1967). The Dieckmann Condensation. Organic Reactions. [Link]

-

Slideshare. (2017). DIECKMANN CONDENSATION AND ULLMANN COUPLING REACTION. [Link]

-

Science of Synthesis. (2005). Biocatalysis. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]

- 4. organicreactions.org [organicreactions.org]

- 5. purechemistry.org [purechemistry.org]

- 6. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 7. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Reaction and Mechanism of Dieckmann reaction | Physics Wallah [pw.live]

- 10. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 11. Baeyer-Villiger Oxidation [organic-chemistry.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. jk-sci.com [jk-sci.com]

- 14. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03914A [pubs.rsc.org]

- 15. The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant [mdpi.com]

- 16. Baeyer–Villiger oxidation of substituted cyclohexanones via lipase-mediated perhydrolysis utilizing urea–hydrogen peroxide in ethyl acetate - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Thieme E-Books & E-Journals [thieme-connect.de]

Troubleshooting & Optimization

Technical Support Center: Halo-Aromatic Isomer Separation

The following Technical Support Guide is designed for researchers and medicinal chemists dealing with the separation and identification of 4-chloro-2-fluoro and 2-chloro-4-fluoro aromatic isomers.

Ticket Subject: Distinguishing and Purifying 4-Chloro-2-Fluoro vs. 2-Chloro-4-Fluoro Isomers Status: Open Assigned Specialist: Senior Application Scientist[1]

The Core Challenge: The "Isomer Trap"

These two isomers are classic "chromatographic imposters." Because the fluorine and chlorine atoms are merely swapped positions on the benzene ring, their boiling points and lipophilicities (LogP) are nearly identical. Standard C18 HPLC columns and non-polar GC columns often fail to resolve them because they rely primarily on hydrophobic interactions, which are indistinguishable here.

This guide provides a troubleshooting workflow based on electronic differentiation rather than just hydrophobicity.

Diagnostic Module: "Do I have a mixture?"

Before attempting separation, you must confirm the identity of your material. Mass Spectrometry (MS) is useless here as both isomers have the exact same parent ion and very similar fragmentation patterns.

The Solution:

The Mechanism

Fluorine-19 is spin-active (spin 1/2) and couples strongly with protons.[1] The magnitude of this coupling depends on the distance:

-

Ortho Coupling (

): Large (6–10 Hz) -

Meta Coupling (

): Medium (4–7 Hz) -

Para Coupling (

): Small (< 2 Hz, often unresolved)

Troubleshooting Logic

Analyze the splitting pattern of the aromatic protons.

| Isomer | Structural Environment | NMR Signature (Diagnostic) |

| 2-Chloro-4-Fluoro- | F is at position 4.[1][2][3][4] It has two ortho protons (H3 and H5). | Two large doublets/multiplets with |

| 4-Chloro-2-Fluoro- | F is at position 2.[1] It has one ortho proton (H3) and one para proton (H5). | One large doublet (H3) and one broad singlet or tightly split peak (H5). |

Visualization: NMR Decision Tree

Caption: Logical workflow for distinguishing isomers using Fluorine-Proton coupling constants.

Separation Module: Chromatographic Solutions

If the diagnostic confirms a mixture, use these protocols to separate them.

FAQ: Why isn't my C18 column working?

Answer: C18 phases interact via hydrophobic dispersion forces. Since both isomers have the same atoms, their "greasiness" is identical. You need a stationary phase that interacts with the electron density differences caused by the halogen positions.

Protocol A: HPLC Separation (The "Gold Standard")

Recommended Column: Pentafluorophenyl (PFP) or "Fluoro-Phenyl" phases.[1]

-

Why it works: PFP phases are electron-poor.[1] They engage in specific

interactions and halogen-halogen interactions. The position of the Cl vs. F alters the dipole vector and the electron cloud density on the ring, causing distinct retention times on PFP phases [1].

Method Parameters:

| Parameter | Setting |

|---|---|

| Stationary Phase | PFP (Pentafluorophenyl) propyl, 3µm or 5µm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Methanol (MeOH often provides better selectivity than ACN for PFP) |

| Gradient | Isocratic hold often required.[1] Try 55-65% MeOH isocratic. |

| Temperature | 25°C (Lower temperature often enhances selectivity) |[1]

Protocol B: GC Separation

Recommended Column: Polar Wax (PEG) columns (e.g., DB-WAX, HP-INNOWax).[1]

-

Why it works: Non-polar columns (DB-1, DB-5) separate by boiling point (ineffective here). Polar columns separate based on dipole moments. The 4-Cl-2-F and 2-Cl-4-F isomers have different net dipole moments due to the vector addition of the C-Cl and C-F bonds relative to the functional group (amine/acid).

Purification Module: Bulk Scale-Up

For preparative scales (>10g) where chromatography is too expensive, utilize solubility differences.[1]

Crystallization Troubleshooting

Scenario: "I have a solid mixture, and I need to enrich one isomer." Strategy: Exploiting Crystal Lattice Energy.

-

Solvent Selection: Do not use simple non-polar solvents (Hexane).[1] Use a binary system like Ethanol/Water or Methanol/Water .[1]

-

The Protocol:

-

Dissolve the mixture in hot Ethanol (minimum volume).

-

Add hot water dropwise until persistent cloudiness appears.[5]

-

Add a few drops of ethanol to clear it.[5]

-

Crucial Step: Cool very slowly to room temperature, then to 4°C. Rapid cooling crashes out both isomers.

-

Seed Crystals: If you have a pure standard of the desired isomer, add a "seed" at room temperature to promote selective nucleation.

-

Visualization: Method Selection Guide

Caption: Decision matrix for selecting the appropriate separation technique based on scale and volatility.

Frequently Asked Questions (FAQ)

Q: Can I use a Phenyl-Hexyl column instead of PFP?

A: It is a "maybe." Phenyl-Hexyl columns offer

Q: My GC peaks are still overlapping on a standard column. What now? A: Lower the ramp rate. A standard 10°C/min ramp is too fast. Try a "soak" method: Ramp to 100°C, hold for 5 minutes, then ramp at 2°C/min through the expected boiling point range. This maximizes the interaction time with the stationary phase.

Q: I'm synthesizing 2-chloro-4-fluorobenzoic acid and getting the other isomer. Where is it coming from? A: Check your starting material.[1] If you started with a diazotization of a chloro-fluoro-aniline, the starting aniline might have been impure. If you started with oxidation of a toluene derivative, the radical halogenation step (if used) can be non-selective. Always QC your starting materials using the NMR method described in Module 2.

References

-

Agilent Technologies. (2014).[6] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from (Demonstrates PFP selectivity for halogenated positional isomers).

-

Phenomenex. (2008). Luna PFP(2) HPLC Columns Consistently Resolve Difficult Compounds. Retrieved from (Details dipole-dipole and H-bonding mechanisms for PFP phases).[1]

-

BenchChem. (2025).[5][7][8] A Comparative Guide to the Analysis of Isomeric Impurities in 3-Chloro-4-fluoroaniline. Retrieved from (General workflow for chloro-fluoroaniline isomer analysis).

-

Iowa State University. NMR Coupling Constants Guide. Retrieved from (Source for standard J-coupling values in aromatics).

Sources

- 1. 4-Chloro-2-fluoroaniline | C6H5ClFN | CID 93898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material - Google Patents [patents.google.com]

- 3. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. agilent.com [agilent.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Minimizing Des-halo Side Products in Aluminum Chloride Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of des-halo (dehalogenation) side product formation during electrophilic aromatic substitution reactions catalyzed by aluminum chloride (AlCl₃). Our focus is on providing not just protocols, but the underlying mechanistic reasoning to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism behind des-halo side product formation in AlCl₃-catalyzed reactions?

Dehalogenation, specifically protodehalogenation, is a side reaction where a halogen substituent on an aromatic ring is replaced by a hydrogen atom. In the context of Friedel-Crafts and related reactions, this is often driven by the presence of a strong Lewis acid like AlCl₃ and a proton source, which can be trace water or, more commonly, the hydrogen chloride (HCl) generated in situ.

The proposed mechanism involves the protonation of the halo-aromatic substrate, facilitated by the superacidic environment created by AlCl₃ and HCl. This protonation occurs at the carbon atom bearing the halogen, forming a Wheland-type intermediate (a sigma complex). The subsequent loss of the halogen as a cation (e.g., Cl⁺), complexed with AlCl₃, and the regeneration of the aromatic ring lead to the des-halo product.

Q2: Why is my reaction showing significant dehalogenation? What are the primary contributing factors?

Significant dehalogenation is typically a result of a combination of factors that favor the protodehalogenation pathway over the desired alkylation or acylation. Key contributors include:

-